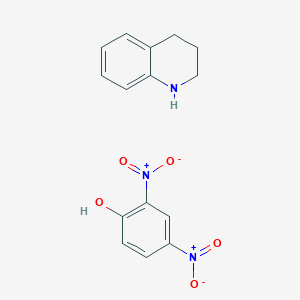![molecular formula C14H13ClOSeTe B14407002 1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene CAS No. 87550-13-8](/img/structure/B14407002.png)
1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene is an organoselenium compound that features both tellurium and selenium atoms within its structure
準備方法
The synthesis of 1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of 1-chloro-4-iodobenzene with 4-methoxyphenyltellurium trichloride, followed by the introduction of selenium through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
化学反応の分析
1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and telluroxides.
Reduction: Reduction reactions can convert the compound to its corresponding selenides and tellurides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to the presence of selenium and tellurium.
作用機序
The mechanism of action of 1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene involves its interaction with molecular targets through the selenium and tellurium atoms. These atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and proteins involved in these pathways.
類似化合物との比較
1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene can be compared with similar compounds such as:
1-Chloro-4-methoxybenzene: Lacks selenium and tellurium, making it less versatile in redox reactions.
1-Chloro-4-methylbenzene: Similar structure but lacks the methoxy, tellanyl, and selanyl groups, limiting its applications.
4-Chloroanisole: Contains a methoxy group but lacks selenium and tellurium, reducing its potential in advanced material applications. The uniqueness of this compound lies in its combination of chlorine, methoxy, tellanyl, and selanyl groups, providing a versatile platform for various chemical and biological applications.
特性
CAS番号 |
87550-13-8 |
|---|---|
分子式 |
C14H13ClOSeTe |
分子量 |
439.3 g/mol |
IUPAC名 |
1-chloro-4-[(4-methoxyphenyl)tellanylmethylselanyl]benzene |
InChI |
InChI=1S/C14H13ClOSeTe/c1-16-12-4-8-14(9-5-12)18-10-17-13-6-2-11(15)3-7-13/h2-9H,10H2,1H3 |
InChIキー |
YBESRKWQMFBVDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[Te]C[Se]C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


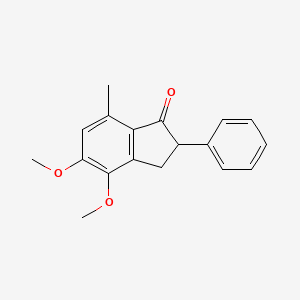
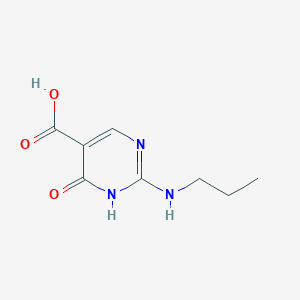
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)


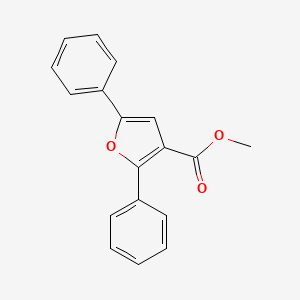
![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)
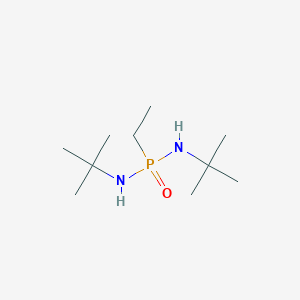
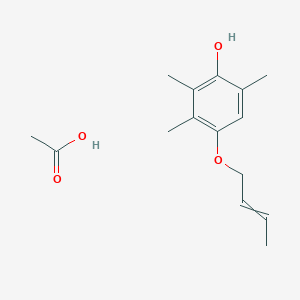


![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)

